molecular formula C11H12OS2 B7871123 3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol

3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol

Cat. No.: B7871123
M. Wt: 224.3 g/mol
InChI Key: BQCNFTBAJXEDPF-UHFFFAOYSA-N
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Description

3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol is a thiophene derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis. Thiophene rings are sulfur-containing heterocycles that contribute to the unique chemical properties of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol typically involves the following steps:

  • Formation of Thiophene Derivatives: : Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur.

  • Methanolysis: : The thiophene derivatives are then subjected to methanolysis, a process where methanol is used to cleave ester or amide bonds, resulting in the formation of the desired methanol derivative.

Industrial Production Methods

In an industrial setting, the production of thiophene derivatives often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and microwave-assisted synthesis are modern techniques that can enhance the efficiency and scalability of these processes.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: : Reduction reactions can convert the compound to its corresponding alcohols or amines.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of thiophene ketones or carboxylic acids.

  • Reduction: : Production of thiophene alcohols or amines.

  • Substitution: : Introduction of halogens or other functional groups into the thiophene ring.

Scientific Research Applications

3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol has several scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex thiophene derivatives.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial and antitumor properties.

  • Medicine: : Explored for its use in drug development, particularly in designing new therapeutic agents.

  • Industry: : Applied in the development of materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which 3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol is compared with other thiophene derivatives such as 5-methyl-2-(3-thienyl)pyridine and 1-(3-hydroxy-5-methyl-2-thienyl)ethanone. While these compounds share structural similarities, this compound is unique in its methanol moiety, which contributes to its distinct chemical and biological properties.

List of Similar Compounds

  • 5-Methyl-2-(3-thienyl)pyridine

  • 1-(3-hydroxy-5-methyl-2-thienyl)ethanone

  • (3-methyl-2-thienyl)methylamine

Properties

IUPAC Name

(3-methylthiophen-2-yl)-(5-methylthiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12OS2/c1-7-5-6-13-11(7)10(12)9-4-3-8(2)14-9/h3-6,10,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCNFTBAJXEDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(C2=CC=C(S2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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